1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea
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Description
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea is a useful research compound. Its molecular formula is C14H9BrN4O4S and its molecular weight is 409.21. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition Properties
Research on 1,3,4-oxadiazole derivatives has demonstrated their potential as corrosion inhibitors for metals in acidic environments. A study by Ammal, Prajila, and Joseph (2018) on similar derivatives showed that these compounds could form a protective layer on metal surfaces, significantly increasing charge transfer resistance and suggesting a combination of physical and chemical adsorption mechanisms. This implies the potential of "1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea" derivatives in corrosion prevention applications (Ammal, Prajila, & Joseph, 2018).
Catalytic and Chemical Reactions
Studies on oxadiazole and urea derivatives have also explored their roles in catalytic and chemical reactions. For instance, the Curtius rearrangement has been employed to transform azide derivatives into ureas and oxamides, showcasing the compound's versatility in synthetic organic chemistry. Mancuso et al. (2015) highlighted the efficiency of such transformations using a palladium iodide/potassium iodide catalytic system, indicating potential applications in the synthesis of high-value chemicals from simple precursors (Mancuso et al., 2015).
Antimicrobial Activity
The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives have revealed moderate to good antimicrobial and antifungal activities. Makwana and Naliapara (2014) reported on novel synthesized compounds that showed promising results against various microbial strains, suggesting the potential of such compounds in developing new antimicrobial agents (Makwana & Naliapara, 2014).
Antioxidant Properties
Furthermore, the antioxidant properties of 1,3,4-oxadiazole derivatives have been a subject of interest. George, Sabitha, Kumar, and Ravi (2010) synthesized compounds that were assessed for their antioxidant activity, showing significant potential in combating oxidative stress. This research indicates the applicability of these compounds in pharmaceuticals and nutraceuticals to manage conditions associated with oxidative damage (George, Sabitha, Kumar, & Ravi, 2010).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O4S/c15-11-4-3-10(24-11)12-18-19-14(23-12)17-13(20)16-7-1-2-8-9(5-7)22-6-21-8/h1-5H,6H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMMIYHQOQVQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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